Cas no 885519-56-2 (6-Chloro-4-iodo-1H-indazole)

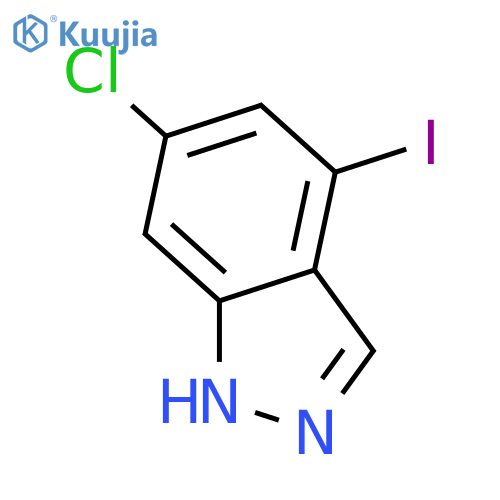

6-Chloro-4-iodo-1H-indazole structure

商品名:6-Chloro-4-iodo-1H-indazole

CAS番号:885519-56-2

MF:C7H4ClIN2

メガワット:278.47753238678

MDL:MFCD07781383

CID:706658

PubChem ID:24728131

6-Chloro-4-iodo-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-4-iodo-1H-indazole

- 1H-Indazole,6-chloro-4-iodo-

- 1H-Indazole,6-chloro-4-iodo

- RW3742

- CZQKFAYNSDDHKA-UHFFFAOYSA-N

- SB11308

- 6-Chloro-4-iodo-1H-indazole, AldrichCPR

- ST1100685

- AB0032312

- X5606

- 6-Chloro-4-iodo-1H-indazole (ACI)

- DS-2163

- DA-18839

- SCHEMBL470105

- DTXSID50646194

- 885519-56-2

- AKOS016001343

- SY019144

- CS-W006708

- MFCD07781383

-

- MDL: MFCD07781383

- インチ: 1S/C7H4ClIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)

- InChIKey: CZQKFAYNSDDHKA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C2C(C=NN2)=C(I)C=1

計算された属性

- せいみつぶんしりょう: 277.91100

- どういたいしつりょう: 277.91077g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 2.156

- ゆうかいてん: No data available

- ふってん: 388.2±22.0 °C at 760 mmHg

- フラッシュポイント: 188.6±22.3 °C

- PSA: 28.68000

- LogP: 2.82090

- じょうきあつ: 0.0±0.9 mmHg at 25°C

6-Chloro-4-iodo-1H-indazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

6-Chloro-4-iodo-1H-indazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Chloro-4-iodo-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064522-25g |

6-Chloro-4-iodo-1H-indazole |

885519-56-2 | 98% | 25g |

¥1750.00 | 2024-04-27 | |

| abcr | AB438809-25 g |

6-Chloro-4-iodo-1H-indazole; . |

885519-56-2 | 25g |

€758.80 | 2023-07-18 | ||

| eNovation Chemicals LLC | Y1125543-25g |

6-Chloro-4-iodo-1H-indazole |

885519-56-2 | 95% | 25g |

$545 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1125543-100g |

6-Chloro-4-iodo-1H-indazole |

885519-56-2 | 95% | 100g |

$1755 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05995-50G |

6-chloro-4-iodo-1H-indazole |

885519-56-2 | 97% | 50g |

¥ 3,042.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05995-5G |

6-chloro-4-iodo-1H-indazole |

885519-56-2 | 97% | 5g |

¥ 396.00 | 2023-04-13 | |

| Chemenu | CM104487-5g |

6-chloro-4-iodo-1H-indazole |

885519-56-2 | 97% | 5g |

$*** | 2023-03-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DX968-1g |

6-Chloro-4-iodo-1H-indazole |

885519-56-2 | 95+% | 1g |

323.0CNY | 2021-08-04 | |

| Apollo Scientific | OR43648-5g |

6-Chloro-4-iodo-1H-indazole |

885519-56-2 | 95% | 5g |

£74.00 | 2025-02-20 | |

| Apollo Scientific | OR43648-25g |

6-Chloro-4-iodo-1H-indazole |

885519-56-2 | 95% | 25g |

£363.00 | 2025-02-20 |

6-Chloro-4-iodo-1H-indazole サプライヤー

atkchemica

ゴールドメンバー

(CAS:885519-56-2)6-Chloro-4-iodo-1H-indazole

注文番号:CL10204

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:30

価格 ($):discuss personally

6-Chloro-4-iodo-1H-indazole 関連文献

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

885519-56-2 (6-Chloro-4-iodo-1H-indazole) 関連製品

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:885519-56-2)1H-Indazole,6-chloro-4-iodo-

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:885519-56-2)6-Chloro-4-iodo-1H-indazole

清らかである:99%

はかる:25.0g

価格 ($):155.0